molecular formula C13H9ClN2 B599600 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 663946-08-5

3-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B599600
CAS No.: 663946-08-5
M. Wt: 228.679
InChI Key: PLGYMXAFNWJGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a privileged chemical scaffold in medicinal chemistry, serving as a critical core structure for developing novel therapeutic agents. Its significant research value is prominently featured in oncology, particularly in the design and synthesis of small molecules that target tubulin at the colchicine binding site . Compounds built around this core structure have demonstrated potent antiproliferative activity against a range of cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancers . The mechanism of action for these derivatives involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, arrest of the cell cycle at the G2/M phase, and subsequent induction of apoptosis in cancer cells . Beyond its role in tubulin inhibition, research indicates that imidazo[1,2-a]pyridine derivatives can also exert anticancer effects by modulating other key pathways, such as inhibiting the AKT/mTOR signaling cascade . This multifaceted potential makes this compound a versatile and highly valuable building block for researchers engaged in the discovery of next-generation anticancer therapeutics and chemical biology probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYMXAFNWJGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712442
Record name 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663946-08-5
Record name 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl Imidazo 1,2 a Pyridine and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Ring System Formation

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with a variety of methods available for its construction. These methods range from traditional condensation reactions to modern, more sophisticated strategies involving multicomponent reactions, oxidative couplings, and light-induced functionalizations.

Condensation Reactions for Scaffold Assembly

The most classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. acs.orge3s-conferences.org This approach, first reported by Tschitschibabin, involves the reaction of 2-aminopyridine with an α-haloketone, leading to the formation of the fused heterocyclic system. e3s-conferences.orgbio-conferences.orgresearchgate.net

Initially, these reactions were often conducted at high temperatures in sealed tubes, resulting in modest yields. bio-conferences.orgresearchgate.net However, significant improvements have been made over the years. The inclusion of a base, such as sodium bicarbonate, allows the reaction to proceed under milder conditions with increased efficiency. e3s-conferences.orgresearchgate.net Further refinements have led to catalyst-free and solvent-free procedures, for instance, by reacting α-bromo/chloroketones with 2-aminopyridines at a moderate temperature of 60°C. bio-conferences.org The key mechanistic step in these reactions is the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. bio-conferences.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these condensation reactions. For example, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been achieved rapidly and efficiently using microwave irradiation. researchgate.net Neutral alumina (B75360) has also been shown to be an effective catalyst for this transformation. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. semanticscholar.orgrsc.orgbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. acs.orgbeilstein-journals.org This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium triflate. acs.orgbio-conferences.org

Variations of this approach have been developed to broaden the scope and utility of MCRs in imidazo[1,2-a]pyridine synthesis. For instance, a one-pot, three-component reaction of 2-aminopyridines, isatins, and isocyanides has been developed to construct tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org Another innovative method involves the use of trimethylsilylcyanide (TMSCN) in place of an isonitrile, which allows for the synthesis of 3-aminoimidazo[1,2-a]pyridines without the need for a subsequent deprotection step. researchgate.net

The use of different catalysts and reaction conditions has further expanded the applicability of MCRs. For example, ytterbium(III) triflate (Yb(OTf)₃) under microwave irradiation has been effectively used to catalyze the GBB reaction. beilstein-journals.orgnih.gov These MCR strategies provide a powerful and versatile platform for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org

Oxidative Coupling and Tandem Reaction Pathways

Oxidative coupling and tandem reactions represent another important class of methodologies for the synthesis of imidazo[1,2-a]pyridines. semanticscholar.orgrsc.org These reactions often involve the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

A notable example is the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines, which provides a mild and efficient route to imidazo[1,2-a]pyridines with a broad functional group tolerance. organic-chemistry.org Similarly, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is believed to proceed through an Ortoleva-King type reaction. organic-chemistry.org

Tandem reactions, which combine multiple transformations in a sequential manner, have also been successfully applied. For example, a Fe(II)-catalyzed tandem coupling of 2-aminopyridines and 2-methylnitroolefins has been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org Another approach involves a cascade reaction between nitroolefins and 2-aminopyridines, catalyzed by iron(III) chloride, to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org These tandem processes, which can include steps like Michael addition followed by intramolecular cyclization, offer efficient pathways to complex imidazo[1,2-a]pyridine structures. bio-conferences.org

Visible Light-Induced C-H Functionalization Methodologies

In recent years, visible-light-induced C-H functionalization has emerged as a powerful and environmentally friendly tool for the derivatization of imidazo[1,2-a]pyridines. mdpi.comresearchgate.netbohrium.comnih.gov This approach allows for the direct introduction of functional groups at the C3 position of the imidazo[1,2-a]pyridine core, which is electron-rich and susceptible to electrophilic or radical attack. researchgate.net

Photoredox catalysis, often employing metal complexes or organic dyes as photocatalysts, enables a variety of transformations under mild conditions. mdpi.com For instance, the C3-alkylation of imidazo[1,2-a]pyridines with aryldiazoacetates can be achieved using only visible light. bohrium.com Another example is the visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides via the formation of photoactive electron donor-acceptor (EDA) complexes. mdpi.com

These photochemical methods offer several advantages, including high energy efficiency and the ability to proceed at room temperature. mdpi.com They have been successfully applied to a range of functionalizations, including alkylation, arylation, and trifluoromethylation, demonstrating broad substrate scope and functional group tolerance. mdpi.comresearchgate.net

Aza-Friedel–Crafts Reaction Applications

The Friedel–Crafts reaction and its aza-variant provide a powerful strategy for the C3-functionalization of the electron-rich imidazo[1,2-a]pyridine ring. nih.govresearchgate.net These reactions typically involve the use of a Lewis or Brønsted acid catalyst to activate an electrophile, which then undergoes substitution at the C3 position. nih.gov

A simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines has been developed using a three-component aza-Friedel–Crafts reaction. utexas.edunih.gov This reaction, catalyzed by yttrium(III) triflate (Y(OTf)₃), utilizes imidazo[1,2-a]pyridines, aldehydes, and amines to generate a variety of C3-alkylated derivatives in moderate to good yields. utexas.edunih.gov This methodology is notable for its operational simplicity, broad substrate scope, and high atom economy. utexas.edunih.gov

Mechanochemical conditions have also been explored for Friedel–Crafts reactions. For example, a zinc(II) triflate (Zn(OTf)₂)-catalyzed Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes has been reported to proceed under mechanochemical activation. nih.gov These aza-Friedel–Crafts approaches offer a convenient and versatile route for the synthesis of functionally diverse imidazo[1,2-a]pyridine derivatives. nih.gov

Targeted Synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine Core and its Analogues

The synthesis of the specific compound this compound and its analogues often utilizes the general methodologies described above, with specific starting materials chosen to introduce the desired 4-chlorophenyl substituent at the 3-position.

A catalyst-free cascade process starting from 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can lead to 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org By using the appropriately substituted phenylacetylene (B144264) or phenylethene, the 4-chlorophenyl group can be incorporated.

Furthermore, multicomponent reactions can be tailored for the synthesis of these specific analogues. For instance, the GBB reaction can be performed with 4-chlorobenzaldehyde (B46862) as the aldehyde component to introduce the 4-chlorophenyl group at the desired position.

The development of new synthetic routes to analogues of this compound continues to be an active area of research. For example, pyridine-3-carboxamide (B1143946) analogues have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) has also been reported, highlighting the interest in various positional isomers of this scaffold. uni.lu The synthesis of related structures, such as (4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone, further demonstrates the modularity of these synthetic approaches. sigmaaldrich.com

The following table provides examples of reaction conditions for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of this compound.

Reaction TypeStarting MaterialsCatalyst/ReagentsConditionsProduct Type
Condensation2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃)Mild conditionsImidazo[1,2-a]pyridine
Multicomponent2-Aminopyridine, Aldehyde, IsonitrileLewis Acid (e.g., Sc(OTf)₃)Room Temperature3-Aminoimidazo[1,2-a]pyridine
Oxidative Coupling2-Aminopyridine, KetoneCuI, O₂Mild conditionsImidazo[1,2-a]pyridine
Visible LightImidazo[1,2-a]pyridine, Alkyl IodidePhotocatalystRoom TemperatureC3-Alkylated Imidazo[1,2-a]pyridine
Aza-Friedel–CraftsImidazo[1,2-a]pyridine, Aldehyde, AmineY(OTf)₃Air atmosphereC3-Alkylated Imidazo[1,2-a]pyridine

Precursor Selection and Optimization of Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones. nih.govorganic-chemistry.org For this compound, a key precursor is 2-bromo-1-(4-chlorophenyl)ethan-1-one, which is reacted with a suitably substituted 2-aminopyridine. nih.gov The selection of precursors is crucial and often dictates the substitution pattern of the final product. For instance, using different substituted 2-aminopyridines allows for the introduction of various groups on the pyridine ring of the imidazo[1,2-a]pyridine system.

Optimization of reaction conditions is critical for achieving high yields and purity. researchgate.net Factors such as the choice of solvent, temperature, and catalyst play a significant role. Methanol and ethanol (B145695) are commonly used solvents. nih.govresearchgate.net While some syntheses proceed without a catalyst, others benefit from the use of Lewis or Brønsted acids. researchgate.net For example, the Groebke–Blackburn–Bienaymé three-component reaction, which combines aminopyridines, aldehydes, and isocyanides, is a powerful method for synthesizing C3-substituted imidazo[1,2-a]pyridines, and its efficiency is often enhanced by acid catalysis. researchgate.net Microwave-assisted synthesis has also emerged as a valuable technique, often leading to shorter reaction times and improved yields. nih.gov

A facile, metal-free method for synthesizing 3-substituted imidazo[1,2-a]pyridines utilizes benzyl, allyl, or propargyl halides and 2-aminopyridines through formimidamide chemistry. nih.govresearchgate.net This approach avoids the use of expensive or harsh reagents. The optimization of this reaction revealed that anhydrous conditions are essential to suppress side reactions, with sodium hydride in THF proving to be an effective base and solvent system. researchgate.net

Another innovative approach involves the NaIO4/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines, which provides C3-carbonylated imidazopyridines. nih.gov This method demonstrates good functional group tolerance. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Aryl Imidazo[1,2-a]pyridines
EntrySolventReagent/CatalystEquivalentsTemperature/TimeYield (%)
1DMSO--180°C / 6hNot observed
2THFH₂SO₄165°C / 12hNot observed
3THFTriflic acid165°C / 12hNot observed
4THFNaOH1RT / 1hNot observed
5THFKOtBu165°C / 2h16
6THFNaH165°C / 0.5h23
7THFNaH265°C / 0.5h44
8DCMNaH240°C / 0.5h22

Data adapted from a study on the synthesis of 3-aryl imidazo[1,2-a]pyridines. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

While the core synthesis of this compound does not inherently involve stereocenters, the introduction of chiral substituents or the formation of chiral derivatives has been explored. For instance, the synthesis of new heterocyclic analogues of lignans (B1203133) carrying an imidazole (B134444) ring has been achieved starting from L-histidinol, leading to both cis and trans stereoisomers. nih.gov Although this example does not directly involve the this compound scaffold, it highlights the potential for stereoselective syntheses within the broader class of imidazo-containing heterocycles. The development of enantioselective methods for the derivatization of the this compound core remains an area with potential for further investigation.

Derivatization Strategies for Structural Modification of this compound

The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties.

Substitution at the Imidazo[1,2-a]pyridine Core (e.g., C-2, C-3, C-6, C-7)

The imidazo[1,2-a]pyridine core offers several positions for substitution. The C-2, C-3, C-6, and C-7 positions are common sites for modification.

C-2 Position: The C-2 position is often substituted with aryl groups. This is typically achieved by using the corresponding α-haloketone in the initial cyclization reaction. nih.govorganic-chemistry.org For instance, reacting a 2-aminopyridine with 2-bromo-1-phenylethan-1-one would yield a 2-phenylimidazo[1,2-a]pyridine.

C-3 Position: The C-3 position is a key site for functionalization. Direct C-H functionalization methods have gained prominence. For example, a Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction allows for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com Visible light-induced reactions have also been employed for C3-functionalization, such as perfluoroalkylation and cyanomethylation. mdpi.com

C-6 and C-7 Positions: Substituents at the C-6 and C-7 positions are typically introduced by starting with a correspondingly substituted 2-aminopyridine. For example, using 5-methyl-2-aminopyridine will result in a 6-methylimidazo[1,2-a]pyridine (B1585894) derivative. tsijournals.com Suzuki coupling reactions on halogenated imidazo[1,2-a]pyridines are also a common strategy to introduce aryl or heteroaryl groups at these positions. nih.gov

Modifications of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the C-3 position can also be modified, although this is less common than modifications to the imidazo[1,2-a]pyridine core. Such modifications would typically be introduced by starting with a different substituted phenylacetylene or α-haloketone precursor. For example, using a 4-fluorophenyl or 4-hydroxyphenyl precursor can lead to the corresponding derivatives. researchgate.net

Introduction of Heterocyclic and Aryl Substituents

A variety of heterocyclic and aryl groups can be introduced at different positions of the this compound scaffold to explore structure-activity relationships.

At the Imidazo[1,2-a]pyridine Core: As mentioned, Suzuki and other cross-coupling reactions are powerful tools for introducing aryl and heteroaryl substituents, particularly at the C-6 and C-8 positions. nih.gov For instance, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized with various aryl and formylphenyl groups at the C-6 position. nih.gov

As part of a larger framework: The this compound moiety can be incorporated into larger molecular structures containing other heterocyclic rings. For example, pyrimidine-2-thiones have been attached to the C-3 position of a 2-(4-chlorophenyl)imidazo[1,2-a]pyridine core. tsijournals.com

Formation of Functionalized Derivatives (e.g., Chalcones, Sulfurized Analogues)

Further derivatization can lead to a wide range of functionalized analogues with potential biological activities.

Chalcones: Chalcone (B49325) derivatives can be synthesized by the Claisen-Schmidt condensation of an appropriate aldehyde with a ketone. nih.gov For instance, 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be reacted with various substituted acetophenones to yield a series of chalcones. indexcopernicus.com These reactions are typically carried out in the presence of an alcoholic alkali. indexcopernicus.com

Sulfurized Analogues: The introduction of sulfur-containing functional groups can significantly alter the properties of the parent compound. For example, 2-chloro-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]acetamide can be reacted with various aliphatic or aromatic thiols to afford derivatives with an S-alkyl/aryl moiety. tandfonline.com Another example is the synthesis of 6”-[2-(4’-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-4”-aryl pyrimidine-2”-(1”H)-thiones from the corresponding chalcone and thiourea. tsijournals.com Furthermore, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, a sulfurized analogue, has been synthesized by reacting 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-dithiocarbonyldiimidazole. researchgate.netmdpi.com

Table 2: Examples of Synthesized Chalcone Derivatives
CompoundRYield (%)
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-phenylprop-2-en-1-oneH78
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-(4-methylphenyl)prop-2-en-1-one4-CH₃75
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one4-OCH₃72
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-(4-chlorophenyl)prop-2-en-1-one4-Cl80

Data represents a selection of synthesized chalcone derivatives. indexcopernicus.com

Metal Complexation with Imidazo[1,2-a]pyridine Ligands (e.g., Gold(III) Complexes)

The versatile coordination chemistry of imidazo[1,2-a]pyridine scaffolds has positioned them as valuable ligands in the development of novel metal complexes. Their intrinsic nitrogen atoms provide effective coordination sites for a variety of metal ions. Among these, Gold(III) complexes have garnered significant attention due to their distinct structural features and potential applications. nih.govbohrium.com The complexation of imidazo[1,2-a]pyridine derivatives, including those with a 3-(4-chlorophenyl) substituent, with Gold(III) leads to the formation of stable, square planar complexes. nih.govbohrium.com

The synthesis of these Gold(III) complexes is typically achieved by reacting the specific imidazo[1,2-a]pyridine derivative with a gold salt, such as tetrachloroauric(III) acid (HAuCl₄·3H₂O), in a suitable solvent. bohrium.com The resulting complexes are characterized by the coordination of the gold metal ion, which is in a +3 oxidation state, with the imidazo[1,2-a]pyridine ligand and chloride ions acting as counterions. nih.govbohrium.com

Spectroscopic analysis is crucial for confirming the successful formation and elucidating the structure of these Gold(III) complexes.

Infrared (IR) Spectroscopy: A key indicator of complexation is the shift observed in the IR spectrum. The characteristic C=N stretching frequency (ν(C=N)) of the imidazo[1,2-a]pyridine ring, which typically appears around 1589 cm⁻¹, undergoes a notable shift to a higher wavenumber (approximately 1650 cm⁻¹) upon coordination with the Gold(III) ion. nih.gov This shift signifies the involvement of the pyridinic nitrogen atom in the coordination bond. Furthermore, the appearance of a new band in the far-IR region, around 516 cm⁻¹, is characteristic of the Au-N stretching vibration, providing direct evidence of the metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy reveal significant changes upon complexation, further supporting the coordination of the ligand to the gold center. In the ¹H-NMR spectra, protons on the pyridyl ring of the imidazo[1,2-a]pyridine ligand experience a downfield shift after complexation with the Gold(III) ion. nih.gov Similarly, in the ¹³C-NMR spectra, the signals for the quaternary carbons C1 and C2' of the ligand show a distinct downfield shift, indicating a change in the electronic environment upon coordination. nih.gov

Table 1: Selected Spectroscopic Data for a Representative Imidazo[1,2-a]pyridine Gold(III) Complex

Spectroscopic Technique Ligand (L¹) Complex-I (L¹-Au(III)) Interpretation
IR (cm⁻¹) ν(C=N) 1589 1650 Shift indicates coordination of N atom. nih.gov
IR (cm⁻¹) ν(Au-N) - 516 Appearance of new band confirms Au-N bond. nih.gov
¹H-NMR (δ ppm) H₃', H₆' = 8.510, 8.677 H₃', H₆' = 8.515, 8.683 Downfield shift of pyridyl protons upon complexation. nih.gov
¹³C-NMR (δ ppm) C₁ = 129.05 C₁ = 132.07 Downfield shift of quaternary carbon. nih.gov
¹³C-NMR (δ ppm) C₂' = 149.57 C₂' = 155.01 Downfield shift of quaternary carbon. nih.gov

The analytical and spectral data collectively suggest that Gold(III) complexes with imidazo[1,2-a]pyridine ligands adopt a square planar geometry. nih.gov This is supported by conductivity measurements, which indicate that the metal complexes are 1:1 electrolytes, consistent with a structure where one chloride ion is outside the coordination sphere. researchgate.net Magnetic measurements of these complexes show a value of zero Bohr Magnetons (B.M.), confirming that the gold ion is in the diamagnetic +3 oxidation state. researchgate.net

The interaction of these Gold(III) complexes with biological macromolecules has also been investigated. Studies involving DNA binding have shown that the complexation of imidazo[1,2-a]pyridine derivatives with Gold(III) enhances their interaction with DNA. nih.govnih.gov UV-visible absorption titration studies indicate an intercalation mode of binding between the complexes and the base pairs of DNA. nih.gov This interaction is characterized by hyperchromism and a shift in the DNA's characteristic absorption peak. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Investigations

Crystal Packing and Supramolecular Assembly Analysis

The solid-state architecture of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is dictated by a combination of intermolecular forces that guide the assembly of the molecules into a well-defined three-dimensional network. X-ray diffraction studies reveal that this compound crystallizes in the orthorhombic space group Pna2₁ nih.gov. The asymmetric unit contains two independent molecules, which exhibit slight conformational differences, primarily in the orientation of the 4-chlorophenyl ring relative to the imidazo[1,2-a]pyridine (B132010) core nih.gov.

The dihedral angles between the benzene (B151609) ring and the fused imidazole (B134444) ring system for the two independent molecules are 33.52(11)° and 34.58(11)° nih.gov. This twisted conformation is a common feature in such bicyclic systems and is influenced by the steric and electronic interplay between the aromatic moieties.

Detailed crystallographic data and the geometry of the key hydrogen bonds are presented in the tables below.

Crystallographic Data

ParameterValue
Chemical FormulaC₁₄H₉ClN₂O
Formula Weight256.68
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)21.3367 (13)
b (Å)7.2391 (4)
c (Å)15.1748 (10)
V (ų)2343.9 (2)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
μ (mm⁻¹)0.31
R[F² > 2σ(F²)]0.036
wR(F²)0.089
Source: nih.gov

Hydrogen-Bond Geometry (Å, °)

D—H···AD—HH···AD···AD—H···A
C11—H11···O2ⁱ0.932.543.442 (3)163
C12—H12···N4ⁱⁱ0.932.593.518 (4)172
Symmetry codes: (i) x, y, z; (ii) x, y, z. Source: nih.gov

Computational and Theoretical Chemistry of 3 4 Chlorophenyl Imidazo 1,2 a Pyridine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of imidazo[1,2-a]pyridine (B132010) derivatives, offering a balance between computational cost and accuracy. These calculations have been instrumental in understanding the fundamental electronic properties that govern the behavior of these compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic transitions. nih.govscirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a higher propensity to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For analogues of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine these parameters. amercrystalassn.org For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO energy was found to be -5.2822 eV and the LUMO energy was -1.2715 eV, resulting in an energy gap of 4.0106 eV. wikipedia.org The distribution of these orbitals is also informative; typically, the HOMO is localized over the imidazo[1,2-a]pyridine core and the phenyl ring, while the LUMO is often situated on the imidazole (B134444) and the substituted phenyl ring, indicating the regions of electrophilic and nucleophilic attack. wikipedia.org

Table 1: Frontier Molecular Orbital Energies for an Imidazole Analogue

Molecular OrbitalEnergy (eV)
HOMO-5.2822 wikipedia.org
LUMO-1.2715 wikipedia.org
Energy Gap (ΔE)4.0106 wikipedia.org

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. wikipedia.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms within the heterocyclic core and the oxygen and sulfur atoms are the primary nucleophilic sites. wikipedia.org For related imidazole compounds, MEP maps have clearly distinguished the reactivity of the different nitrogen atoms within the ring. wikipedia.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological recognition processes. wikipedia.org

Topological Analysis (Quantum Theory of Atoms in Molecules - QTAIM, Reduced Density Gradient - RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the definition of atoms within a molecule and the characterization of chemical bonds. amercrystalassn.orgwiley-vch.denih.gov This theory is based on the topology of the electron density, where critical points in the density reveal the locations of atoms and bonds. nih.gov Although specific QTAIM studies on this compound are not extensively reported, the principles of QTAIM are widely applied to understand bonding in various molecular systems. wiley-vch.denih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. In a study on a series of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes, RDG analysis was employed to investigate intramolecular hydrogen bonding. nih.gov The results of this analysis, including the visualization of RDG spikes, provided evidence for the strengthening of hydrogen bonds in the excited state. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of imidazo[1,2-a]pyridine derivatives has been performed using DFT to identify stable conformations and to understand the energy landscapes.

For example, a study on 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed that the molecular structure optimized by DFT was consistent with the crystal structure determined by single-crystal X-ray diffraction. wiley.com Such analyses are crucial for understanding how the molecule might orient itself when interacting with a biological target. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the substituted phenyl ring is a key parameter in these studies. For instance, in 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, this dihedral angle was found to be 53.77°. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between small molecules, like this compound, and biological macromolecules. These methods can predict binding modes and affinities, providing a rationale for observed biological activities and guiding the design of new, more potent analogues.

Molecular Docking Studies with Specific Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein's active site. Numerous docking studies have been performed on imidazo[1,2-a]pyridine derivatives to elucidate their mechanism of action against various biological targets.

Table 2: Molecular Docking Studies of Imidazo[1,2-a]pyridine Analogues with Biological Macromolecules

Analogue ClassBiological TargetKey Findings
Phenothiazine-containing imidazo[1,2-a]pyridinesMARK4 proteinCompounds showed excellent inhibitory potential against MARK4, a protein implicated in cancer progression. nih.gov
Imidazo[4,5-b]pyridinesLumazine synthaseDerivatives with a chloro substituent on the phenyl ring showed potent activity against this enzyme, a target for antimicrobial agents. researchgate.net
Imidazo[4,5-b]pyridinesAurora A kinase3D-QSAR and docking studies identified key structural requirements for potent inhibition of this kinase, which is involved in cell cycle regulation.
2-Phenylimidazo[1,2-a]pyridineacetamidesPeripheral Benzodiazepine (B76468) Receptors (PBR)A chloro substituent at the para position of the C2-phenyl ring was found to be crucial for high binding affinity and selectivity.
Imidazo[1,2-a]pyridine-tethered pyrazolinesSTAT3A derivative with a 2,3-dichlorophenyl substitution effectively inhibited STAT3 phosphorylation in breast cancer cells.
Imidazo[1,2-a]pyridine-based compoundsPhosphatidylinositol 3-kinase (PI3K)A scaffold-hopping approach led to the synthesis of analogues that maintain the PI3K isoform selectivity of their parent compounds.
Imidazo[1,2-a]pyridine derivativesKRAS G12CA novel derivative was identified as a potent covalent inhibitor of this oncogenic protein.

These studies collectively highlight the versatility of the imidazo[1,2-a]pyridine scaffold and provide a solid foundation for the rational design of new derivatives with tailored biological activities. The presence and position of the chlorophenyl group, as in the titular compound, often play a significant role in the observed binding affinities and selectivities.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical basis of the structure and function of biomolecules. For derivatives of imidazo[1,2-a]pyridine, MD simulations provide critical insights into the stability of ligand-target complexes and the precise nature of their binding interactions over time.

In studies of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, which are structurally related to this compound, MD simulations have been performed to validate docking poses and assess the stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.comresearchgate.net For instance, a 1.2-nanosecond MD simulation was conducted on the complex of pantothenate synthetase with a potent imidazo[1,2-a]pyridine-3-carboxamide inhibitor. openpharmaceuticalsciencesjournal.com The simulation, performed using the Desmond software package with the OPLS-2005 force field, demonstrated the stability of the complex, which is a crucial indicator of a viable drug candidate. openpharmaceuticalsciencesjournal.com The stability was evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms relative to their initial positions, with a stable system achieving an acceptable RMSD value of less than 3 Å. openpharmaceuticalsciencesjournal.com These simulations are typically run in an explicit solvent model, such as TIP3P water molecules, to mimic physiological conditions, and the system's temperature and pressure are kept constant (NPT ensemble). openpharmaceuticalsciencesjournal.commdpi.com

Simulation ParameterTypical Value/MethodSource
Software Desmond (Schrödinger) openpharmaceuticalsciencesjournal.commdpi.com
Force Field OPLS-2005 openpharmaceuticalsciencesjournal.commdpi.com
Solvent Model TIP3P (explicit) mdpi.com
Simulation Time 1.2 ns or more openpharmaceuticalsciencesjournal.com
Ensemble NPT (constant pressure and temperature) openpharmaceuticalsciencesjournal.com
Stability Metric RMSD < 3 Å openpharmaceuticalsciencesjournal.com
Binding Energy Calculation MM-GBSA mdpi.com

Ligand-Based and Structure-Based Drug Design Principles

The discovery of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold heavily relies on both ligand-based and structure-based drug design strategies. researchgate.netnih.gov These computational approaches aim to optimize the pharmacological profile of lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties.

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methods applied to imidazo[1,2-a]pyridine analogues include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.net

A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For a series of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive ionizable, two hydrophobic, and two aromatic ring features. researchgate.net This model serves as a 3D query to screen compound libraries for new molecules with the potential for similar activity.

Atom-based 3D-QSAR studies further refine the understanding of the structure-activity relationship by correlating the biological activity of a set of compounds with their 3D properties. A successful 3D-QSAR model was developed for a training set of twenty-seven imidazo[1,2-a]pyridine-3-carboxamide compounds, yielding a high correlation coefficient (R²) of 0.9181. researchgate.net The predictive power of this model was confirmed with a test set of eleven compounds, showing a good cross-validation correlation coefficient (Q²) of 0.6745. researchgate.net Such models are invaluable for predicting the activity of newly designed compounds before their synthesis. researchgate.net

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, SBDD becomes a powerful tool for inhibitor development. This approach involves analyzing the interactions between a ligand and its receptor at the atomic level to guide the design of more potent and selective compounds. nih.govnih.gov

SBDD has been instrumental in optimizing imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors. nih.govnih.gov For example, starting from hits identified through screening, SBDD was used to optimize an imidazo[1,2-a]pyridine series into highly selective dual Mer/Axl kinase inhibitors. nih.gov By analyzing the co-crystal structures of ligands bound to the kinase active site, researchers can make rational modifications to the scaffold. This includes techniques like bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve potency or reduce off-target effects. nih.gov This strategy led to the discovery of compounds with low nanomolar inhibitory activity and excellent selectivity for Nek2 kinase. nih.gov

The SBDD workflow often involves an iterative cycle of molecular docking, chemical synthesis, and biological evaluation. nih.gov Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein, and the resulting poses are scored based on their predicted binding affinity. This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, significantly accelerating the drug discovery process. nih.govmdpi.com

Design StrategyMethodApplication ExampleSource
Ligand-Based Pharmacophore ModelingGeneration of a five-featured (HHPRR) model for antimycobacterial imidazo[1,2-a]pyridines. researchgate.net
Ligand-Based 3D-QSARDevelopment of a predictive model (R² = 0.9181) for imidazo[1,2-a]pyridine-3-carboxamides. researchgate.net
Structure-Based Molecular DockingEvaluation of imidazo[1,5-a]quinazolin-5(3H)-one derivatives against the µ-opioid receptor. mdpi.com
Structure-Based Bioisosteric ReplacementIdentification of potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov
Structure-Based Scaffold OptimizationDevelopment of dual Mer/Axl kinase inhibitors from DNA-encoded library hits. nih.gov

Structure Activity Relationship Sar Studies and Molecular Basis of Biological Activity

Elucidation of Key Structural Features for Molecular Interactions

The interaction of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine and its analogs with biological targets is dictated by specific structural features. The arrangement and electronic properties of substituents on both the imidazo[1,2-a]pyridine (B132010) core and the phenyl ring are critical for molecular recognition and binding affinity.

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the imidazo[1,2-a]pyridine scaffold are crucial for biological activity.

For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), modifications at the C6 position of the imidazo[1,2-a]pyridine ring were found to be critical for retaining activity. nih.gov The studies indicated that an electronegative halogen substituent at the C6 position maintained activity, which decreased as the size of the halogen atom increased. nih.gov Conversely, introducing both aryl and alkyl amine groups at this position was detrimental to the inhibitory activity against RGGT. nih.gov

In the context of anti-tubercular agents, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have shown promise. researchgate.net The substitution pattern on the phenyl ring attached to the core structure significantly influences the antimycobacterial activity.

For inhibitors of dipeptidyl peptidase-4 (DPP-4), structural modifications of the 2-benzene ring and the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine scaffold led to the identification of potent inhibitors. nih.gov Specifically, a derivative with a 2,4-dichlorophenyl group at the 2-position showed significant potency and selectivity. nih.gov This highlights the electronic impact of chloro substituents on molecular recognition by the target enzyme.

Furthermore, in the development of covalent inhibitors targeting KRAS G12C, the imidazo[1,2-a]pyridine was utilized as a core backbone. rsc.org The strategic placement of substituents is essential for the covalent modification of the target protein.

Research on dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors based on the imidazo[1,2-a]pyridine scaffold has also provided insights into the electronic and positional effects of substituents. nih.govsci-hub.cat The exploration of different ring systems and fragments that occupy specific pockets within the kinase active site has been a key strategy in optimizing potency. nih.gov

The following table summarizes the observed effects of substituents on the biological activity of imidazo[1,2-a]pyridine derivatives.

Scaffold PositionSubstituent TypeEffect on ActivityTargetCitation
C6Electronegative HalogenActivity maintained (decreases with size)RGGT nih.gov
C6Aryl/Alkyl AmineDetrimentalRGGT nih.gov
C22,4-DichlorophenylIncreased potency and selectivityDPP-4 nih.gov
-VariesModulates covalent inhibitionKRAS G12C rsc.org
-VariesOptimizes potencyPI3K/mTOR nih.gov

Molecular docking studies have been instrumental in visualizing these conformational preferences. For instance, in the design of selective COX-2 inhibitors, docking studies of imidazo[1,2-a]pyridine derivatives revealed a binding mode similar to known inhibitors, where the methylsulfonyl group on the phenyl ring inserts into a secondary pocket of the enzyme. researchgate.net This indicates a specific conformational arrangement is required for potent and selective inhibition.

In the case of DPP-4 inhibitors, molecular docking showed that the pyridine moiety of the imidazo[1,2-a]pyridine ring can form a π-π interaction with a phenylalanine residue (Phe357) of the enzyme, contributing to the binding affinity. nih.gov This interaction is dependent on the correct conformational alignment of the heterocyclic core within the active site.

Furthermore, studies on imidazo[1,2-a]pyridine derivatives as kinase inhibitors have shown that the conformational flexibility allows them to adapt to the specific topology of the ATP-binding pocket of different kinases. researchgate.net This adaptability is a key factor in achieving both potency and selectivity. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the pendant phenyl ring is a key conformational parameter that can influence binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This method is valuable for predicting the activity of new compounds and for understanding the key structural features that govern their potency.

Both 2D and 3D-QSAR models have been developed for various series of imidazo[1,2-a]pyridine derivatives to guide the design of more potent analogs.

A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents resulted in a statistically significant model. researchgate.net The model was developed using a training set of 27 compounds and validated with a test set of 11 compounds, yielding a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation correlation coefficient (Q² = 0.6745) for the test set. researchgate.net These statistical parameters indicate the robustness and predictive power of the model.

Similarly, 3D-QSAR models have been developed for imidazo[1,2-a]pyrazine (B1224502) inhibitors of PI3Kα. nih.gov The alignment of the compounds for these models was refined using advanced computational techniques, leading to a model with good predictive ability (Q²test = 0.650). nih.gov

The following table presents the statistical validation parameters for selected 3D-QSAR models of imidazo[1,2-a]pyridine derivatives.

TargetModel TypeR² (Training Set)Q² (Test Set)Citation
MycobacteriumAtom-based 3D-QSAR0.91810.6745 researchgate.net
PI3KαAtom-based 3D-QSAR0.9170.650 nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been generated to define the key features for their activity.

In a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated. openpharmaceuticalsciencesjournal.com This model consists of one positive ionizable group, two hydrophobic groups, and two aromatic rings, highlighting the crucial structural elements for antimycobacterial activity. researchgate.netopenpharmaceuticalsciencesjournal.com

For inhibitors of other targets, pharmacophore models would similarly define the necessary arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, guiding the design of new compounds with improved affinity and selectivity.

Insights into Molecular Mechanisms of Action (Target-Specific)

The this compound scaffold has been incorporated into molecules targeting a variety of biological pathways, demonstrating its versatility as a pharmacophore.

As kinase inhibitors , these compounds have shown activity against several important targets in cancer therapy. They have been investigated as dual PI3K/mTOR inhibitors, where they occupy the ATP-binding site of these kinases. nih.govnih.gov They have also been developed as inhibitors of FLT3, including drug-resistant mutants, which is significant in the treatment of acute myeloid leukemia. nih.gov Furthermore, derivatives have been identified as inhibitors of Aurora kinases and discoidin domain receptor 1 (DDR1). nih.govacs.org The mechanism of action in these cases involves the competitive inhibition of ATP binding, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. nih.gov

In the context of anti-inflammatory activity, imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators. Molecular docking studies have indicated that these compounds can bind to the p50 subunit of NF-κB. nih.gov

As antimicrobial agents , particularly against Mycobacterium tuberculosis, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of pantothenate synthetase, an essential enzyme for bacterial survival. researchgate.net

Furthermore, derivatives of imidazo[1,2-a]pyridine have been investigated as agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of various substances. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The specific substitution pattern, including the presence and position of the 4-chlorophenyl moiety, is often crucial for potency and selectivity.

Aldehyde Dehydrogenase (ALDH1A1, ALDH1A3)

The aldehyde dehydrogenase 1A (ALDH1A) family, particularly isoforms ALDH1A1 and ALDH1A3, are recognized as markers for cancer stem cells, making them attractive targets for oncology. Research into imidazo[1,2-a]pyridine derivatives has led to the development of potent ALDH1A inhibitors. In one study, a series of 8-substituted-imidazo[1,2-a]pyridines were optimized from a lead compound. Crystallographic studies of a derivative (compound 3c ) complexed with ALDH1A3 revealed that the inhibitor occupies the catalytic tunnel, projecting towards the catalytic cysteine (Cys314). researchgate.net A key interaction involves the chloride atom on the phenyl ring making direct contact with Cys314 through a hydrogen bond. researchgate.net Optimization led to compound 3f , which demonstrated sub-micromolar competitive inhibition of ALDH1A3, establishing it as one of the most effective inhibitors for this isoform reported to date. researchgate.net

Table 1: ALDH1A Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundALDH1A1 IC50 (μM)ALDH1A2 IC50 (μM)ALDH1A3 IC50 (μM)Reference
3c1.5 ± 0.3n.a.1.3 ± 0.2 researchgate.net
3f1.2 ± 0.1n.a.0.66 ± 1.3 researchgate.net

n.a. = not active at 25 μM.

FLT3 Kinase

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are a driver in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent, type-I inhibitors of FLT3, meaning they bind to the active "DFG-in" conformation of the kinase and compete with ATP. acs.org This mechanism is significant as it may help overcome resistance caused by point mutations in the activation loop, such as D835Y. acs.org Structure-based optimization of a lead compound, Ling-5e (3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine), led to the discovery of derivatives with balanced and potent inhibitory effects against both wild-type FLT3-ITD and clinically relevant secondary mutations like F691L. acs.orgmdpi.com For instance, compound 5o showed nearly equal anti-proliferative activity against cell lines expressing FLT3-ITD, FLT3-ITDD835Y, and FLT3-ITDF691L. acs.org

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in AML Cell Lines
CompoundMOLM14 (FLT3-ITD) GI50 (μM)MOLM14 (FLT3-ITDD835Y) GI50 (μM)MOLM14 (FLT3-ITDF691L) GI50 (μM)Reference
5o0.200.160.18 acs.org

Mycobacterium tuberculosis Glutamine Synthetase (MtGS)

Glutamine synthetase (GS) is a crucial enzyme for nitrogen metabolism in Mycobacterium tuberculosis (Mtb) and is considered a viable drug target. Functionalized 3-amino-imidazo[1,2-a]pyridines have been discovered as a novel class of drug-like MtGS inhibitors. nih.govdiva-portal.org SAR studies explored structural diversity at the pyridine and phenyl rings. mdpi.comnih.gov The most potent compound from an initial series, 4n , exhibited an IC50 of 0.38 µM. nih.govdiva-portal.org Further studies revealed that the binding occurs at the ATP-binding site of the enzyme. rsc.org X-ray crystallography of an analog (32 ) bound to MtGS helped to rationalize the observed SAR and guided further optimization. mdpi.com This led to the development of compound 37 , which showed an exceptionally potent IC50 of 0.049 µM and good activity against Mtb growth. mdpi.com

Cyclooxygenase-2 (COX-2)

Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed as selective COX-2 inhibitors. The design incorporates the 4-(methylsulfonyl)phenyl group, a classic pharmacophore for COX-2 selectivity, at the C-2 position of the imidazo[1,2-a]pyridine scaffold. nih.gov Docking studies showed that these compounds fit well into the secondary pocket of the COX-2 active site, a feature absent in COX-1, thereby explaining their selectivity. The N-phenyl ring at the C-3 position further explores interactions within the enzyme's active site. nih.gov

α-Glucosidase, α-Amylase, and Aldose Reductase

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, along with aldose reductase (AR) from the polyol pathway, represents a key therapeutic strategy for managing diabetes mellitus and its complications. researchgate.net A series of novel imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives demonstrated potent, multi-target inhibitory activity. These compounds were found to be significantly more potent against aldose reductase than the standard drug epalrestat. researchgate.net Several derivatives also showed stronger inhibition of α-glucosidase than the reference compound acarbose. The inhibition was determined to be of the competitive type, and molecular docking studies confirmed that the compounds interact with key residues in the active sites of these enzymes. researchgate.net

Table 3: Inhibitory Potency (KI) of Imidazo[1,2-a]pyridine Derivatives
EnzymeCompound 8bCompound 8eCompound 8iReference CompoundReference
Aldose Reductase42.71 ± 4.09 nM23.47 ± 2.40 nM101.90 ± 11.02 nM828.70 ± 60.42 nM (Epalrestat) researchgate.net
α-Glucosidase6.09 ± 0.37 µM13.03 ± 2.43 µM15.68 ± 1.97 µM24.36 ± 3.12 µM (Acarbose) researchgate.net

Receptor Binding Profile Analysis

Benzodiazepine (B76468) Binding Sites

Imidazo[1,2-a]pyridine is a core scaffold in well-known drugs that target central benzodiazepine receptors (CBRs). However, modifications to this structure have yielded potent and selective ligands for peripheral benzodiazepine receptors (PBRs), now known as the translocator protein (TSPO). SAR studies on a series of 2-phenylimidazo[1,2-a]pyridine-N,N-dialkylacetamides revealed that a chlorine atom at the para-position of the C-2 phenyl ring is a crucial feature for high binding affinity and selectivity toward PBRs. acs.org Furthermore, introducing lipophilic substituents at the C-8 position of the imidazopyridine nucleus significantly enhances PBR affinity and selectivity over CBRs. acs.orgresearchgate.net Compounds like CB 34 and CB 50 showed high affinity for PBRs while having no significant affinity for CBRs, demonstrating their selectivity. researchgate.net

Table 4: Benzodiazepine Receptor Binding Affinities (Ki, nM) of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (B183160) Analogs
CompoundPBR (Cerebral Cortex)CBR (Cerebral Cortex)Reference
CB 340.62>10,000 researchgate.net
CB 504.50>10,000 researchgate.net
CB 541.541,500 researchgate.net

Specific Protein-Protein Interaction Modulation

hACE2 and SARS-CoV-2 Spike Protein

As of the current literature, there are no specific studies detailing the modulation of the interaction between the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein by compounds based on the this compound scaffold. This remains an area for potential future investigation.

Nucleic Acid Interaction Modes

DNA Intercalation

The planar aromatic structure of the imidazo[1,2-a]pyridine ring system suggests a potential for interaction with nucleic acids. Studies on various derivatives have confirmed this, with DNA intercalation being a primary mode of binding. Research on imidazo[1,2-a]pyridine-based gold(III) complexes showed that these molecules bind to DNA, with UV-visible absorption and viscosity measurements indicating an intercalative mode between the DNA base pairs. The binding affinity (Kb) of these complexes was found to be in the range of 104 to 105 M-1. Similarly, certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to effectively bind to Calf Thymus DNA (CT-DNA), with viscosity and molecular docking studies supporting a classic intercalation mechanism. researchgate.net This interaction can disrupt DNA replication and transcription, contributing to the antiproliferative effects of these compounds.

Tubulin Polymerization Inhibition at the Colchicine (B1669291) Site

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. The colchicine binding site on β-tubulin is a major target for microtubule-destabilizing agents. Several classes of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization that act via the colchicine binding site. researchgate.net A review of recent tubulin inhibitors highlighted a lead molecule containing a 4-chlorophenyl substitution that displayed significant tubulin polymerization inhibition activity, with computational studies confirming favorable binding affinities within the colchicine domain. In another study, an imidazo[1,2-a]pyridine-oxadiazole hybrid, compound 6d , was found to inhibit tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. researchgate.net Molecular modeling confirmed that these hybrids fit effectively into the colchicine binding site, rationalizing their mechanism of action as antimitotic agents. researchgate.net

Advanced Applications and Future Research Directions

Development as Molecular Probes and Chemical Tools for Biological Systems

The distinct photophysical characteristics inherent to the imidazo[1,2-a]pyridine (B132010) framework, especially in derivatives such as 3-(4-chlorophenyl)imidazo[1,2-a]pyridine, have marked them as notable contenders for creating molecular probes and chemical instruments for biological investigations. nih.gov These compounds frequently display fluorescence that is responsive to their immediate surroundings, rendering them appropriate for detection and imaging functions within living systems.

Scientists have examined the effectiveness of imidazo[1,2-a]pyridine derivatives as fluorescent probes for a range of biological targets. For instance, their fluorescence may be diminished or amplified when they bind to particular biomolecules or in reaction to alterations in the cellular microenvironment, including pH or polarity. This "turn-on" or "turn-off" fluorescent behavior is a critical characteristic of a proficient molecular probe. The 4-chlorophenyl addition at the 3-position has the ability to alter the molecule's electronic characteristics and spatial interactions, thereby affecting its binding strength and specificity for target biomolecules.

Moreover, the imidazo[1,2-a]pyridine center can be altered to incorporate particular recognition elements, guiding the probe to a designated cellular part or protein. This focused methodology facilitates the observation and examination of biological activities with great precision. The creation of these chemical instruments is vital for comprehending intricate biological systems and for the prompt identification of diseases.

Applications in Materials Science and Functional Materials

The photoluminescent and electroluminescent qualities of this compound and its related compounds have attracted considerable attention in materials science, most notably for the creation of organic light-emitting diodes (OLEDs). uni-giessen.demdpi.com The inflexible and flat configuration of the imidazo[1,2-a]pyridine center, along with the electronic traits given by the 4-chlorophenyl group, fosters advantageous charge transport and light-emitting capabilities. nih.gov

These substances can function as emitters or as host materials within the emissive stratum of an OLED device. uni-giessen.demdpi.com In the role of emitters, they are tasked with producing light following electrical stimulation. The hue of the emitted light can be adjusted by altering the chemical makeup of the imidazo[1,2-a]pyridine derivative. As host materials, they establish a matrix for dopant emitter molecules, promoting effective energy conveyance and inhibiting quenching caused by aggregation, which can reduce the device's efficacy.

The thermal resilience and morphological characteristics of these materials are also essential for the durability and effectiveness of OLED devices. Research in this domain is centered on the conception and synthesis of new this compound derivatives that have superior thermal stability and ideal film-forming properties to produce durable and superior functional materials.

Compound/Derivative ClassRole in OLEDEmission Color
Imidazo[1,2-a]pyridine-based complexesEmitterBlue, Green
Phenyl-substituted imidazo[1,2-a]pyridinesHost/EmitterBlue
Multi-aryl substituted imidazo[1,2-a]pyridinesEmitterDeep-Blue
Carbazole-triazine based materialsEmitterGreen
Pyrene-pyridine integrated materialsHole-Transporting MaterialNot Applicable

Role in Catalysis and Chemical Process Optimization

While the main research emphasis for this compound has been in the fields of medicinal chemistry and materials science, the larger imidazo[1,2-a]pyridine structure has shown promise in catalysis. nih.gov These heterocyclic compounds can function as ligands for transition metals, creating catalytic complexes capable of facilitating a range of organic reactions.

The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can coordinate with metal centers, and substituents on the ring, like the 4-chlorophenyl group, can affect the spatial and electronic characteristics of the resulting catalyst. nih.gov This alteration can impact the catalyst's effectiveness, selectivity, and durability. For instance, ligands based on imidazo[1,2-a]pyridine have been utilized in cross-coupling reactions, which are crucial for synthesizing complex organic molecules. nih.gov

Optimizing chemical processes with these catalysts requires adjusting reaction parameters such as temperature, solvent, and the amount of catalyst to increase yield and decrease waste. The creation of highly effective and reusable catalysts from the this compound structure is a dynamic research area focused on enhancing the environmental friendliness of chemical production.

Green Chemistry Approaches and Sustainable Synthesis of Imidazo[1,2-a]pyridines

The tenets of green chemistry are being progressively integrated into the synthesis of imidazo[1,2-a]pyridines, including this compound, to foster more eco-friendly and sustainable chemical procedures. researchgate.net Conventional synthesis techniques frequently entail severe reaction conditions, poisonous substances, and the creation of considerable waste.

Contemporary, more environmentally friendly methods concentrate on a few principal areas:

Utilization of Greener Solvents: Exchanging dangerous organic solvents for more benign options like water, ethanol (B145695), or ionic liquids. rsc.org

Catalyst-Free Reactions: Formulating synthesis pathways that are efficient without a catalyst, which streamlines purification and lessens metal refuse. nih.gov

One-Pot, Multi-Component Reactions: Creating syntheses where numerous initial materials are merged in one reaction container to produce the end product in a single operation, boosting efficiency and diminishing waste. nih.gov

Microwave-Assisted Synthesis: Employing microwave energy to hasten reaction speeds, frequently resulting in greater yields and briefer reaction durations than traditional heating techniques. nih.gov

For instance, this compound can be synthesized via a one-pot reaction involving 2-aminopyridine (B139424), 4-chloro-phenacyl bromide, and an oxidizing agent under more environmentally friendly conditions. The advancement of such techniques is essential for diminishing the ecological impact of manufacturing these valuable compounds.

Emerging Research Frontiers for the this compound Scaffold

The adaptability of the this compound structure continues to pave the way for fresh research directions. A particularly promising new frontier is its use in photoredox catalysis. The photophysical attributes of these compounds indicate they could function as photosensitizers, absorbing light and utilizing that energy to facilitate chemical reactions. This method presents a green and effective means of synthesizing a broad spectrum of organic molecules.

Another burgeoning field of interest is the creation of "theranostic" agents. These are molecules that merge therapeutic and diagnostic functions. A derivative of this compound could be engineered not only to visualize a particular disease state, acting as a molecular probe, but also to provide a therapeutic benefit, for example, through photodynamic therapy where the compound produces cytotoxic reactive oxygen species when activated by light.

Furthermore, the investigation of this scaffold for designing novel agrochemicals is a developing area. The biological effects of imidazo[1,2-a]pyridines are not confined to human medicine, and there is potential to formulate new herbicides, fungicides, or insecticides based on this chemical framework.

Research AreaPotential ApplicationKey Features
Photoredox CatalysisGreen synthesis of organic moleculesPhotosensitizing properties
TheranosticsCombined diagnosis and therapyFluorescence and therapeutic activity
AgrochemicalsCrop protectionHerbicidal, fungicidal, or insecticidal activity

As our comprehension of the chemical and biological characteristics of this compound and its related compounds grows, we can anticipate the emergence of even more groundbreaking applications in the future.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)imidazo[1,2-a]pyridine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example, a Vilsmeier-Haack reaction using phosphoryl trichloride (POCl₃) and DMF can introduce a formyl group at the 3-position of the imidazo[1,2-a]pyridine core. Key intermediates like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine are synthesized via reactions between 2-aminopyridines and α-haloketones or aldehydes under reflux conditions . Characterization relies on 1^1H/13^13C NMR (e.g., δ 8.25–8.19 ppm for aromatic protons) and mass spectrometry to confirm molecular weight and purity .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : Aromatic protons and carbons are identified via splitting patterns and coupling constants (e.g., J=248.4J = 248.4 Hz for fluorine in 3-(4-fluorophenyl) analogs) .
  • X-ray Diffraction : Single-crystal analysis reveals intermolecular interactions (e.g., π-π stacking and C–H⋯N hydrogen bonds) that influence crystal packing and stability .
  • HPLC-MS : Used to verify purity (>95%) and detect trace byproducts during optimization .

Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?

This scaffold exhibits diverse bioactivities, including:

ActivityExample DerivativesKey FindingsReference
AntikinetoplastidChalcone conjugatesIC₅₀ = 1.13–8.5 μM against Trypanosoma
AntiulcerSCH 28080 (H⁺/K⁺-ATPase inhibitor)Dual antisecretory/cytoprotective effects
AnticancerIGF-1 receptor kinase inhibitorsSAR studies highlight CN group importance

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

  • Catalyst Screening : Transition metals (e.g., Pd for Suzuki couplings) enhance cross-coupling efficiency. For example, coupling 3-iodoimidazo[1,2-a]pyridine with boronic acids achieves >70% yield in dioxane/Na₂CO₃ .
  • Solvent/Time Optimization : Refluxing in chloroform/DMF for 8 hours maximizes formylation yields .
  • Workup Strategies : Silica gel chromatography or alumina plugs remove polar byproducts .

Q. How can contradictions in reported biological activities (e.g., antiulcer vs. antiprotozoal) be resolved?

  • Target Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target effects. For instance, SCH 28080’s H⁺/K⁺-ATPase inhibition may mask antiprotozoal activity .
  • Structural Modifications : Introduce substituents (e.g., 4-bromophenyl in chalcone conjugates) to enhance selectivity for Trypanosoma over human cells (SI >50) .

Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine core at the 3-position?

MethodConditionsExample ProductReference
Radical AdditionMn(OAc)₃, CH₃CN, rtC–H trifluoromethylation
PhotocatalysisRu(bpy)₃²⁺, blue LEDArylation via Minisci reaction
Cross-CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O3-(6-methoxypyridin-3-yl) derivatives

Q. How do intermolecular interactions (e.g., π-stacking) influence the compound’s solid-state properties and solubility?

X-ray studies show that N-atom positioning in the imidazo[1,2-a]pyridine ring dictates packing motifs. For example, C–H⋯π interactions between chlorophenyl and pyridine rings reduce solubility in nonpolar solvents, necessitating co-solvents (e.g., DMSO:EtOH mixtures) for in vitro assays .

Q. What computational methods aid in predicting the bioactivity of novel this compound analogs?

  • Docking Studies : AutoDock Vina screens binding to targets like Trypanosoma brucei tubulin (PDB: 5LVP) .
  • QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values in kinase inhibitors .
  • DFT Calculations : Assess charge transfer effects on fluorescence for imaging probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.